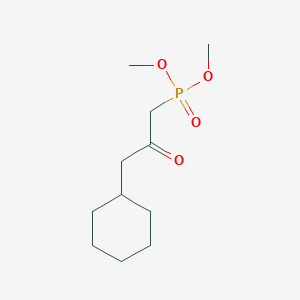

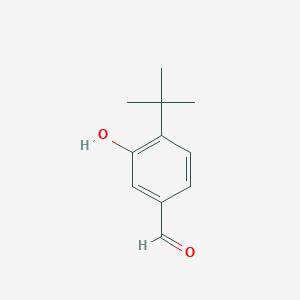

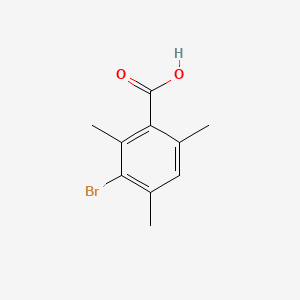

![molecular formula C6H6N4OS B3270746 6-(甲硫基)-1H-吡唑并[3,4-d]嘧啶-4-醇 CAS No. 5334-26-9](/img/structure/B3270746.png)

6-(甲硫基)-1H-吡唑并[3,4-d]嘧啶-4-醇

描述

“6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-ol” is a chemical compound that belongs to the class of pyrimidines . Pyrimidines are privileged kinase scaffolds and have been extensively explored in medicinal chemistry programs .

Synthesis Analysis

The synthesis of pyrimidines involves a versatile and efficient chemical approach . The strategy involves the preparation of intermediates and their efficient derivatisation to give novel compounds with potential as kinase inhibitors . A ZnCl2-catalyzed three-component coupling reaction allows the synthesis of various pyrimidine derivatives in a single step .Molecular Structure Analysis

The molecular structure of “6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-ol” is characterized by the presence of a pyrimidine core . This core addresses key pharmacophoric elements of the kinase ATP pocket .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrimidines include oxidative dehydrogenation, annulation, and oxidative aromatization . These reactions proceed in a one-pot multicomponent step .科学研究应用

除草剂活性

6-(甲硫基)-1H-吡唑并[3,4-d]嘧啶-4-醇衍生物已显示出显着的除草剂活性。例如,6-芳基硫代-3-甲硫基-1H-吡唑并[3,4-d]嘧啶-4(5H)-酮等化合物在特定剂量下对油菜(油菜)和稗草(稗草)等各种植物的根部表现出抑制活性(罗、赵、郑、& 王,2017)。

抗菌和抗真菌特性

6-(甲硫基)-1H-吡唑并[3,4-d]嘧啶-4-醇的衍生物,如吡唑并[3,4-d]噻唑并[3,2-a]嘧啶-4-酮,已被发现具有显着的抗菌和抗真菌活性。这通过化学结构分析和针对各种微生物菌株的后续生物活性筛选得到证实(Khobragade 等人,2010)。

镇痛特性

研究表明,6-(甲硫基)-1H-吡唑并[3,4-d]嘧啶-4-醇的某些衍生物具有显着的镇痛特性。在评估这些化合物的镇痛活性的研究中,通过实验证实它们无毒且具有显着的镇痛活性(Ofitserova 等人,2020)。

应用于表面涂料和印刷油墨

当将含有吡唑并[3,4-d]嘧啶衍生物的化合物掺入聚氨酯清漆和印刷油墨中时,会表现出有效的抗菌效果。这种应用不仅提供了抗菌性能,而且还略微增强了清漆和油墨配方的物理和机械性能(El‐Wahab 等人,2015)。

抗癌和抗炎特性

一系列新型的 6-芳基-3-甲基-1-苯基-1H-吡唑并[3,4-d]嘧啶-4(5H)-酮已显示出作为抗癌和抗 5-脂氧合酶剂的潜力。这些化合物在经过特定的化学反应后进行了测试,并显示出对某些癌细胞系的细胞毒活性,以及对 5-脂氧合酶的抑制作用,5-脂氧合酶是一种参与炎症的酶(Rahmouni 等人,2016)。

作用机制

Target of Action

Compounds with similar structures, such as pyrimido-pyrimidines, have been found to exhibit a wide range of biological activities . They are used as anti-bacterial, antiviral, anti-tumor, anti-allergic, antihypertensive, anticancer, and hepatoprotective agents .

Mode of Action

For instance, pyrimido-pyrimidines have been found to exhibit their biological activities through various mechanisms, including nucleophilic substitutions, condensations, ring transformations, and coordination chemistry .

Biochemical Pathways

Related compounds such as pyrimido-pyrimidines have been found to affect a wide range of biological characteristics .

Result of Action

Related compounds such as pyrimido-pyrimidines have been found to exhibit a wide range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .

安全和危害

While specific safety and hazard information for “6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-ol” is not available, general safety measures for handling pyrimidines include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

属性

IUPAC Name |

6-methylsulfanyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4OS/c1-12-6-8-4-3(2-7-10-4)5(11)9-6/h2H,1H3,(H2,7,8,9,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDEMJBQWVFOIGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=C(C=NN2)C(=O)N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50277260 | |

| Record name | 6-(Methylsulfanyl)-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50277260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5334-26-9 | |

| Record name | 1,5-Dihydro-6-(methylthio)-4H-pyrazolo[3,4-d]pyrimidin-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5334-26-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 1394 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005334269 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5334-26-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1394 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-(Methylsulfanyl)-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50277260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

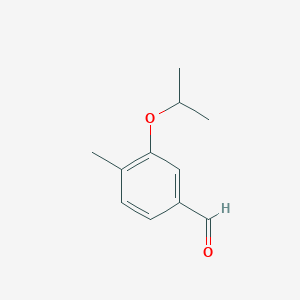

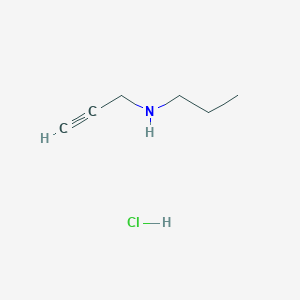

![3-[(2-Nitrophenyl)sulfanyl]propanoic acid](/img/structure/B3270670.png)

![N,N-dimethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B3270691.png)